molecular formula C7H9BrO2 B3338389 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 90084-76-7

4-Bromo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No. B3338389
CAS RN: 90084-76-7
M. Wt: 205.05 g/mol
InChI Key: HIEDNXSBEYNHJB-UHFFFAOYSA-N
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Description

“4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H9BrO2 . It has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da . This compound is a key intermediate in the synthesis of edoxaban, a compound that exhibits an inhibitory effect on activated blood coagulation factor X (also referred to as activated factor X or FXa), and is useful as a preventive and/or therapeutic drug for thrombotic diseases .


Synthesis Analysis

The synthesis of “4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” involves reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent selected from the group consisting of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base selected from calcium oxide or calcium hydroxide in a solvent selected from the group comprising of dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, cyclopentyl methyl ether (CPME) or a mixture thereof .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is defined by its molecular formula C7H9BrO2 . It has three defined stereocentres .


Chemical Reactions Analysis

“4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a key intermediate in the synthesis of edoxaban, a compound that exhibits an inhibitory effect on activated blood coagulation factor X .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” are defined by its molecular formula C7H9BrO2 . It has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da .

Mechanism of Action

The compound “4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a key intermediate in the synthesis of edoxaban, which exhibits an inhibitory effect on activated blood coagulation factor X . This makes it useful as a preventive and/or therapeutic drug for thrombotic diseases .

Future Directions

As “4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a key intermediate in the synthesis of edoxaban, a compound that exhibits an inhibitory effect on activated blood coagulation factor X , future research and development could focus on improving the synthesis process of this compound, or exploring its potential applications in the treatment of other diseases.

properties

IUPAC Name

4-bromo-6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEDNXSBEYNHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306093
Record name 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-oxabicyclo[3.2.1]octan-7-one

CAS RN

90084-76-7
Record name NSC174071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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